2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
Overview
Description
2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexylsulfamoyl group, a methylphenoxy group, and a pyridinylmethyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the cyclohexylsulfamoyl derivative, followed by the introduction of the methylphenoxy group through a nucleophilic substitution reaction. The final step involves the coupling of the pyridinylmethyl group using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyridinylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds like dichloroaniline or steviol glycoside, this compound’s complexity allows for a broader range of applications and interactions.
Properties
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-16-12-19(29(26,27)24-18-7-3-2-4-8-18)9-10-20(16)28-15-21(25)23-14-17-6-5-11-22-13-17/h5-6,9-13,18,24H,2-4,7-8,14-15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCJJNGGYPUQIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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